REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:10])[C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1>[Pt]=O.C(O)C>[CH3:1][NH:2][C:3](=[O:10])[CH:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CNC(C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated in a Parr shaker at 60°
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ether
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C1CCNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |